Deltamethric acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIQXIJPQWLFSD-NJGYIYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873159 | |

| Record name | (1R-cis)-Decamethrinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53179-78-5, 63597-73-9 | |

| Record name | Deltamethrinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R-cis)-Decamethrinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELTAMETHRINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHE31R77PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Deltamethrinic Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamethrinic acid, systematically known as (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid, is a key chiral intermediate in the synthesis of deltamethrin (B41696), a potent and widely used synthetic pyrethroid insecticide.[1] Understanding the chemical structure and properties of deltamethrinic acid is crucial for the development of efficient synthesis routes for deltamethrin and for studying its metabolism and environmental fate. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of deltamethrinic acid.

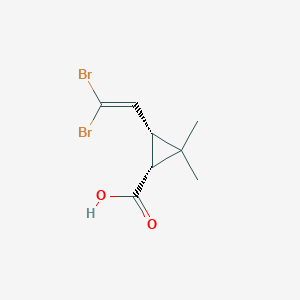

Chemical Structure

The chemical structure of deltamethrinic acid is characterized by a cyclopropane (B1198618) ring substituted with a carboxylic acid group, two methyl groups at the C2 position, and a 2,2-dibromovinyl group at the C3 position. The specific stereoisomer relevant to the synthesis of deltamethrin is the (1R,3R) configuration.

Caption: Chemical structure of (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid.

Chemical and Physical Properties

Deltamethrinic acid is a white solid with the molecular formula C₈H₁₀Br₂O₂.[2][3] Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀Br₂O₂ | [2][3] |

| Molecular Weight | 297.97 g/mol | [1][2][3] |

| CAS Number | 53179-78-5 | [1] |

| Systematic Name | (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Appearance | White solid | |

| Melting Point | 108-111 °C (for the cis-isomer) | [2][4][5] |

| Boiling Point (Predicted) | 326.4 ± 32.0 °C | [1][2][5] |

| Density (Predicted) | 1.993 ± 0.06 g/cm³ | [1][2][4] |

| pKa (Predicted) | 3.94 ± 0.42 | [2] |

| XLogP3 (Computed) | 3.4 | [6][7] |

| Solubility | Exhibits hydrophobic character. | [3] |

Synthesis of Deltamethrinic Acid

The synthesis of (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid is a multi-step process. A common route starts from methyl (1R)-cis-chrysanthemate.[8]

Caption: General workflow for the synthesis of deltamethrinic acid.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid, based on established synthetic routes.[8]

Step 1: Ozonolysis of Methyl (1R)-cis-chrysanthemate

-

Dissolve methyl (1R)-cis-chrysanthemate in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78 °C.

-

Bubble ozone gas through the solution until the starting material is consumed (monitored by TLC).

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add a reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine) to work up the ozonide intermediate.

-

Isolate and purify the resulting methyl-(1R)-cis-caronaldehyde.

Step 2: Wittig-type Reaction

-

To a solution of triphenylphosphine (2 equivalents) in dry dichloromethane, add carbon tetrabromide (1.2 equivalents) at 0 °C.

-

Stir the mixture for a short period, then add a solution of methyl-(1R)-cis-caronaldehyde (1 equivalent) in dry dichloromethane.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

Step 3: Hydrolysis and Purification

-

Concentrate the reaction mixture under reduced pressure.

-

Add a mixture of acetic acid, concentrated hydrobromic acid, and water to the residue.

-

Reflux the mixture for several hours to effect hydrolysis of the ester.

-

After cooling, dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the combined organic extracts with water and then extract with a dilute aqueous solution of sodium hydroxide.

-

Separate the aqueous layer, cool it in an ice bath, and carefully acidify with a mineral acid (e.g., HCl) to precipitate the deltamethrinic acid.

-

Extract the acidified aqueous layer with diethyl ether.

-

Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid.

-

Further purification can be achieved by recrystallization from a suitable solvent such as hexane.[2]

Spectroscopic Properties

Detailed spectroscopic data for deltamethrinic acid is essential for its characterization. While publicly available spectra are limited, the expected spectral features can be predicted based on its structure.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclopropane ring, the vinyl proton, and the methyl groups. The chemical shifts and coupling constants will be characteristic of the rigid cyclopropane structure and the stereochemistry of the substituents.

13C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the carbons of the dibromovinyl group, the cyclopropane ring carbons, and the two methyl carbons.[6] The chemical shift of the carbonyl carbon is expected in the region typical for carboxylic acids (around 170-180 ppm).

Infrared (IR) Spectroscopy: The IR spectrum of deltamethrinic acid will be characterized by a broad O-H stretching band for the carboxylic acid group (typically in the 2500-3300 cm⁻¹ region) and a strong C=O stretching absorption (around 1700 cm⁻¹).[9][10] Other significant peaks will include C-H stretching and bending vibrations, and C-Br stretching vibrations. A vapor phase IR spectrum is noted as being available in the SpectraBase database.[6]

Mass Spectrometry: Mass spectral analysis, such as GC-MS, can be used to determine the molecular weight and fragmentation pattern of deltamethrinic acid.[6] The mass spectrum will show the molecular ion peak and characteristic fragment ions resulting from the loss of bromine atoms, the carboxyl group, and other fragments.

Conclusion

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of deltamethrinic acid. The provided data and protocols are intended to be a valuable resource for researchers and professionals involved in the synthesis of pyrethroid insecticides and related chemical research. The structural and spectroscopic information is fundamental for the unambiguous identification and characterization of this important synthetic intermediate.

References

- 1. 1R,3R-dibromo chrysanthemic acid,1R,3R-2,2-dimethyl-3-(2,2-dibromovinyl cyclopropane carboxylic acid [chembk.com]

- 2. 3-(2,2-DIBROMOVINYL)-2,2-DIMETHYL-(1-CYCLOPROPANE)CARBOXYLIC ACID (CIS ISOMER) POR CAS#: 63597-73-9 [m.chemicalbook.com]

- 3. Buy 3-(2,2-Dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | 59952-39-5 [smolecule.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | C8H10Br2O2 | CID 12525241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | C8H10Br2O2 | CID 181248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. echemi.com [echemi.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Synthesis of 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, a key intermediate in the production of synthetic pyrethroid insecticides such as deltamethrin. The document details the primary synthetic pathway, including experimental protocols, and presents relevant chemical and physical data.

Core Synthesis Pathway

The principal route for the synthesis of 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid involves a three-step process commencing with methyl (1R)-cis-chrysanthemate. This pathway includes ozonolysis to form an aldehyde, a subsequent Wittig-type reaction to introduce the dibromovinyl group, and a final hydrolysis step to yield the target carboxylic acid.

| Property | Value |

| Molecular Formula | C₈H₁₀Br₂O₂ |

| Molecular Weight | 297.97 g/mol [1] |

| Melting Point | 108-111 °C (in hexane)[2] |

| Boiling Point | 326.4 ± 32.0 °C (Predicted)[2] |

| CAS Number | 59952-39-5[1] |

Table 1: Physicochemical Properties of 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid.

Experimental Protocols

Step 1: Ozonolysis of Methyl (1R)-cis-chrysanthemate to Methyl-(1R)-cis-caronaldehyde

General Protocol:

-

Dissolve methyl (1R)-cis-chrysanthemate in a suitable solvent, such as dichloromethane (B109758) or methanol, and cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with an inert gas, such as nitrogen or argon, to remove the excess ozone.

-

Add a reducing agent, such as dimethyl sulfide (B99878) or triphenylphosphine (B44618), to the solution to quench the ozonide and form the desired aldehyde.

-

Allow the reaction mixture to warm to room temperature.

-

The crude methyl-(1R)-cis-caronaldehyde is then purified using techniques such as distillation or column chromatography.

Step 2: Wittig-type Reaction to form Methyl 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate

This step utilizes a modification of the Wittig reaction to convert the aldehyde to the dibromovinyl derivative.[3]

Protocol:

-

To a solution of 5.3 g of triphenylphosphine in 60 mL of dry dichloromethane, add 3.36 g of carbon tetrabromide.

-

To this mixture, add 1.5 g of methyl-(1R)-cis-caronaldehyde.

-

The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture contains the desired methyl 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate.

Step 3: Hydrolysis to 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic Acid

The final step is the hydrolysis of the methyl ester to the carboxylic acid.[3]

Protocol:

-

The crude reaction product from the previous step is refluxed for 3 hours with a mixture of 9 mL of acetic acid, 6 mL of concentrated hydrobromic acid, and 3 mL of water.[3]

-

After reflux, the reaction mixture is diluted with water and extracted with ether.[3]

-

The organic layer is then extracted with a dilute sodium hydroxide (B78521) solution.[3]

-

The aqueous extract is acidified and then extracted with ether.[3]

-

Evaporation of the ether from the final organic extract yields the target compound, (1R)cis-2,2-dimethyl-3-(2,2-dibromovinyl)-cyclopropane carboxylic acid, as a residue.[3]

Quantitative Data

| Reaction Step | Starting Material | Product | Reagents | Yield |

| 1. Ozonolysis | Methyl (1R)-cis-chrysanthemate | Methyl-(1R)-cis-caronaldehyde | 1. O₃, 2. Reducing agent | Data not available |

| 2. Wittig-type Reaction | Methyl-(1R)-cis-caronaldehyde | Methyl 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate | CBr₄, PPh₃ | Data not available |

| 3. Hydrolysis | Methyl 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate | 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid | Acetic acid, HBr, H₂O | Data not available |

Table 2: Summary of Reaction Steps and Available Data. Yields for each step are not explicitly stated in the readily available literature and would need to be determined experimentally.

Spectroscopic Data

| Compound | 1H NMR Data | 13C NMR Data | IR Data (cm⁻¹) | Mass Spectrometry (m/z) |

| Methyl (1R)-cis-chrysanthemate | Data not available | Data not available | Data not available | Data not available |

| Methyl-(1R)-cis-caronaldehyde | Data not available | Data not available | Data not available | Data not available |

| Methyl 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate | Data not available | Data not available | Data not available | Data not available |

| 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid | Data not available | Data not available | Data not available | Data not available |

Table 3: Spectroscopic Data for Key Compounds in the Synthesis. Detailed spectroscopic data for the intermediates and the final product are not fully available in the public domain and would require experimental determination for complete characterization.

Visualizations

Synthetic Pathway

Caption: Synthetic pathway for 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Alternative Synthetic Route

An alternative approach to synthesizing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acids involves a [2+2] cyclo-addition of a halogenated ketene (B1206846) with 2-methylpropene, followed by two rearrangement reactions.[4] This method is described as a high-yield synthesis using inexpensive starting materials.

Biological Context: Mechanism of Action of Pyrethroids

3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid is a crucial building block for pyrethroid insecticides. The insecticidal activity of pyrethroids stems from their ability to disrupt the nervous system of insects.[3] They act by targeting voltage-gated sodium channels in nerve cell membranes.[3][5]

Pyrethroids bind to the sodium channels, preventing them from closing in a timely manner after a nerve impulse.[1][5] This leads to a prolonged influx of sodium ions into the nerve cell, causing a state of hyperexcitability, repetitive nerve firing, and eventual paralysis, ultimately resulting in the death of the insect.[1][5] Some pyrethroids may also exert effects on other targets, such as voltage-gated calcium and chloride channels.[3]

References

- 1. Pyrethroid - Wikipedia [en.wikipedia.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A stereoselective versatile synthesis of 3-(2,2- dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acids† | Semantic Scholar [semanticscholar.org]

- 5. What is the mechanism of Pyrethrins? [synapse.patsnap.com]

An In-depth Technical Guide to the Stereoisomers of Deltamethrinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamethrinic acid, chemically known as 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, is the acidic core of deltamethrin (B41696), a potent and widely used synthetic pyrethroid insecticide. The biological activity of deltamethrin is highly dependent on the stereochemistry of this acid moiety. Deltamethrinic acid possesses two chiral centers in the cyclopropane (B1198618) ring (C1 and C3), leading to the existence of four stereoisomers: a pair of enantiomers for the cis-diastereomer and a pair for the trans-diastereomer. The insecticidal efficacy is almost exclusively associated with the ester derived from the (1R,3R)-cis-isomer of deltamethrinic acid. This guide provides a comprehensive technical overview of the synthesis, separation, and characterization of these critical stereoisomers.

Physicochemical Properties of Deltamethrinic Acid Stereoisomers

| Stereoisomer | Configuration | Melting Point (°C) | Optical Rotation ([α]D) |

| cis-Isomers | |||

| (+)-cis-Deltamethrinic Acid | (1R,3R) | 108-111[1][2] | Data not available |

| (-)-cis-Deltamethrinic Acid | (1S,3S) | 108-111[1][2] | Data not available |

| trans-Isomers | |||

| (+)-trans-Deltamethrinic Acid | (1R,3S) | Data not available | Data not available |

| (-)-trans-Deltamethrinic Acid | (1S,3R) | Data not available | Data not available |

Note: The melting point for the racemic cis-isomer is reported as 108-111 °C[1][2]. It is expected that the individual enantiomers will have similar melting points.

Synthesis of Deltamethrinic Acid Stereoisomers

The synthesis of deltamethrinic acid stereoisomers can be approached through stereoselective synthesis to obtain a specific isomer or by synthesizing a mixture of isomers followed by separation.

General Synthetic Approach

A common route to deltamethrinic acid involves the cyclopropanation of a suitable alkene precursor. The cis/trans ratio of the resulting cyclopropane can often be controlled by the choice of reagents and reaction conditions.

Epimerization for Isomer Enrichment

Economically, it is often advantageous to convert less active isomers into the desired active form. Epimerization at the C1 position of the cyclopropane ring can be achieved by heating the acid chloride derivative, which allows for the enrichment of the more insecticidally active (1R) isomers.

Separation of Stereoisomers

The separation of the four stereoisomers of deltamethrinic acid is a critical step in both analytical characterization and the production of the active insecticidal ingredient. This involves the separation of diastereomers (cis from trans) and the resolution of enantiomers.

Separation of Diastereomers

The cis and trans diastereomers of deltamethrinic acid can be separated using various chromatographic techniques, such as column chromatography or fractional crystallization, exploiting the differences in their physical properties like polarity and solubility.

Chiral Resolution of Enantiomers

The resolution of the enantiomeric pairs of both cis- and trans-deltamethrinic acid is most commonly achieved through the formation of diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Chiral Resolution of Racemic cis-Deltamethrinic Acid via Diastereomeric Salt Crystallization

This protocol provides a general guideline for the resolution of racemic cis-deltamethrinic acid using a chiral amine, such as (S)-(-)-1-phenylethylamine, as the resolving agent. Optimization of solvent, temperature, and stoichiometry is often necessary.

Materials:

-

Racemic cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid

-

(S)-(-)-1-Phenylethylamine (or another suitable chiral amine)

-

Methanol (B129727) (or other suitable solvent)

-

Diethyl ether

-

1 M Hydrochloric acid

-

1 M Sodium hydroxide

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Salt Formation:

-

Dissolve one equivalent of racemic cis-deltamethrinic acid in a minimal amount of warm methanol.

-

In a separate flask, dissolve one equivalent of (S)-(-)-1-phenylethylamine in methanol.

-

Slowly add the amine solution to the acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be required.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

-

-

Regeneration of the Enantiomerically Enriched Acid:

-

Suspend the collected diastereomeric salt in water and add diethyl ether.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 2, with stirring, to break the salt.

-

Separate the ether layer, and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the enantiomerically enriched cis-deltamethrinic acid.

-

-

Analysis:

-

Determine the enantiomeric excess of the resolved acid using chiral HPLC or by converting it to a diastereomeric ester and analyzing by NMR or GC.

-

Characterization of Stereoisomers

The individual stereoisomers are characterized by a combination of analytical techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for distinguishing between cis and trans diastereomers due to the different chemical environments of the protons and carbons on the cyclopropane ring. The coupling constants between the cyclopropyl (B3062369) protons are particularly informative. While specific data for each individual enantiomer is scarce, the general spectral features for the cis and trans isomers can be differentiated.

Expected ¹H NMR Spectral Features:

-

Methyl Groups (C2): Two singlets for the non-equivalent methyl groups.

-

Cyclopropane Protons (C1 and C3): Complex multiplets with characteristic coupling constants. The cis coupling constant (J_cis) is typically larger than the trans coupling constant (J_trans).

-

Vinyl Proton: A doublet coupled to the C3 proton of the cyclopropane ring.

Optical Rotation

The enantiomers of deltamethrinic acid are optically active, rotating plane-polarized light in equal but opposite directions. The specific rotation is a key parameter for identifying and characterizing the purity of a resolved enantiomer.

Logical Workflow for Stereoisomer Separation and Analysis

The following diagram illustrates the logical workflow for the separation and analysis of the stereoisomers of deltamethrinic acid.

Conclusion

The stereochemistry of deltamethrinic acid is paramount to its biological function as a key component of a leading insecticide. A thorough understanding of the synthesis, separation, and characterization of its four stereoisomers is essential for researchers and professionals in the fields of agrochemistry, drug development, and environmental science. The methodologies outlined in this guide provide a foundational framework for working with these important chiral molecules. Further research to fully characterize the physicochemical properties and develop more efficient and scalable separation processes for all stereoisomers remains an area of active interest.

References

Unveiling the Stereospecificity of Deltamethrinic Acid: A Technical Guide to its Enantiomers' Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamethrin (B41696), a potent synthetic pyrethroid insecticide, owes its remarkable efficacy to a specific stereoisomer of its core chemical structure. The biological activity of deltamethrin is not a property of the molecule as a whole, but rather a feature of one of its eight possible stereoisomers. This technical guide delves into the nuanced world of deltamethrinic acid enantiomers, providing a comprehensive overview of their differential biological activities, the experimental protocols used to assess these differences, and the underlying molecular mechanisms. Understanding the stereospecificity of deltamethrinic acid is paramount for the development of more effective and environmentally benign insecticides, as well as for assessing the toxicological profiles of its various isomeric forms.

Data Presentation: The Stark Contrast in Biological Activity

The table below summarizes the known activity profile of deltamethrin isomers and provides representative toxicity data for the commercially available, active isomer.

| Stereoisomer Configuration | Common Name/Designation | Biological Activity | Acute Oral LD50 (Rats, in oily vehicle) |

| (1R,3R,αS) | Deltamethrin | Highly Active Insecticide | ~30-50 mg/kg [2] |

| Other 7 stereoisomers | - | Minimally Active or Inactive | Data not available |

Core Experimental Protocols

The assessment of the biological activity of deltamethrinic acid enantiomers relies on a combination of in vivo insect bioassays and in vitro neurophysiological techniques.

Insecticidal Activity Bioassays

These assays are designed to determine the lethal dose or concentration of the insecticide required to kill a target insect pest.

a) Topical Application Bioassay:

-

Objective: To determine the dose of each enantiomer required to cause 50% mortality (LD50) when applied directly to the insect's cuticle.

-

Methodology:

-

Insect Rearing: A susceptible strain of the target insect (e.g., German cockroach, Blattella germanica) is reared under controlled laboratory conditions.

-

Insecticide Preparation: Serial dilutions of each deltamethrinic acid enantiomer are prepared in a suitable solvent (e.g., acetone).

-

Application: A precise volume (e.g., 1 microliter) of each dilution is applied to the dorsal thorax of individual adult male insects using a micro-applicator. A control group is treated with the solvent alone.

-

Observation: Treated insects are housed in ventilated containers with access to food and water. Mortality is assessed at predetermined time points (e.g., 24, 48, and 72 hours).

-

Data Analysis: The LD50 values and their confidence intervals are calculated using probit analysis.

-

b) Glass Jar/Residual Film Bioassay:

-

Objective: To determine the concentration of each enantiomer required to cause 50% knockdown (KD50) or mortality (LC50) upon contact with a treated surface.

-

Methodology:

-

Jar Treatment: The inner surfaces of glass jars are coated with a specific concentration of each enantiomer dissolved in a volatile solvent. The solvent is allowed to evaporate, leaving a uniform film of the insecticide. Control jars are treated with solvent only.

-

Insect Exposure: A known number of insects are introduced into each jar.

-

Observation: The number of knocked-down or dead insects is recorded at regular intervals.

-

Data Analysis: The KD50 or LC50 values are determined by plotting the percentage of affected insects against the concentration of the enantiomer.

-

Neurotoxicity Assessment: Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effects of deltamethrinic acid enantiomers on their primary molecular target, the voltage-gated sodium channels in nerve cells.

-

Objective: To characterize the interaction of each enantiomer with sodium channels and determine its effect on channel gating (opening and closing).

-

Methodology:

-

Cell Preparation: Neurons are isolated from a target organism (e.g., cockroach embryonic neurons) and cultured, or a cell line expressing specific sodium channel subtypes (e.g., HEK-293 cells expressing Nav1.6) is used.[3]

-

Patch-Clamp Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single neuron. This allows for the recording of the tiny electrical currents flowing through the ion channels in that patch of membrane.

-

Voltage Protocol: The membrane potential is controlled and manipulated using a series of voltage steps to activate and inactivate the sodium channels.

-

Compound Application: A solution containing a specific concentration of a deltamethrinic acid enantiomer is perfused over the cell.

-

Data Acquisition and Analysis: The sodium currents are recorded before and after the application of the enantiomer. Changes in the current amplitude, kinetics (speed of opening and closing), and voltage-dependence of channel gating are analyzed to determine the effect of the compound. For pyrethroids like deltamethrin, a characteristic effect is the prolongation of the sodium current, which can be quantified.

-

Visualizing the Process and Mechanism

To better illustrate the experimental workflow and the molecular mechanism of action, the following diagrams are provided.

Caption: Experimental workflow for assessing the biological activity of deltamethrinic acid enantiomers.

Caption: Mechanism of action of the active deltamethrin enantiomer on voltage-gated sodium channels.

Conclusion

The biological activity of deltamethrin is a striking example of enantioselectivity in the action of pesticides. The high degree of stereospecificity, with the (1R,3R,αS)-isomer being predominantly responsible for the potent insecticidal effect, underscores the importance of chiral separation and synthesis in the agrochemical industry. By focusing on the production of the single active enantiomer, it is possible to reduce the environmental load of less active or inactive isomers, thereby minimizing off-target effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of the nuanced interactions between pyrethroid stereoisomers and their biological targets, paving the way for the rational design of next-generation insecticides with improved efficacy and safety profiles.

References

- 1. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 2. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effects of Deltamethrin Acute Exposure on Nav1.6 Channels and Medium Spiny Neurons of the Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Deltamethrin and its Metabolite, Deltamethrinic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamethrin (B41696), a synthetic pyrethroid insecticide, is widely utilized in agriculture, public health, and veterinary applications for its high insecticidal activity and relatively low mammalian toxicity.[1] Its mechanism of action primarily involves the disruption of sodium channels in the nervous system of insects, leading to paralysis and death.[2] In mammals, deltamethrin is rapidly metabolized, with one of its major metabolites being deltamethrinic acid, also known as Br2CA or 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid. While extensive toxicological data exists for the parent compound, deltamethrin, there is a significant lack of information specifically on the toxicological profile of deltamethrinic acid. This guide provides a comprehensive overview of the known toxicological properties of deltamethrin and summarizes the currently available, albeit limited, information on its key metabolite, deltamethrinic acid.

Physical and Chemical Properties

A summary of the physical and chemical properties of deltamethrin is presented in Table 1.

Table 1: Physical and Chemical Properties of Deltamethrin

| Property | Value | Reference(s) |

| Chemical Name | (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate | [3] |

| CAS Number | 52918-63-5 | [3] |

| Molecular Formula | C22H19Br2NO3 | [4] |

| Molecular Weight | 505.2 g/mol | [4] |

| Appearance | Colorless to white or light beige crystalline powder | [5] |

| Odor | Odorless | [5] |

| Melting Point | 98-101 °C | [4] |

| Water Solubility | < 0.2 µg/L at 25 °C | [6] |

| Vapor Pressure | 1.5 x 10⁻⁸ mmHg at 25 °C | [6] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.6 at 25 °C | [6] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME) of Deltamethrin

Deltamethrin is readily absorbed orally, with the rate of absorption influenced by the vehicle or solvent used.[2] Due to its lipophilic nature, it is well-absorbed through the gastrointestinal and respiratory tracts, with lower absorption through the skin.[2] Following absorption, deltamethrin is distributed to various tissues, with higher concentrations found in fat, skin, and surprisingly, skeletal muscle, which can act as slow-release depots.[7] Only a small percentage of the systemically absorbed dose reaches the brain, the primary target organ for its neurotoxic effects.[7]

Metabolism is the key determinant of deltamethrin's relatively low toxicity in mammals. The primary metabolic pathway is the cleavage of the ester bond by carboxylesterases and cytochrome P450 enzymes in the liver, plasma, and other tissues.[1][8] This hydrolysis yields deltamethrinic acid (Br2CA) and 3-phenoxybenzyl alcohol. The 3-phenoxybenzyl alcohol moiety is further metabolized to 3-phenoxybenzoic acid (3-PBA) and its hydroxylated derivatives, which are then conjugated and excreted.[2] Deltamethrinic acid can also be conjugated with glucuronic acid before excretion.[2] The metabolism of deltamethrin is generally rapid, leading to its swift elimination from the body, primarily in the urine and feces, with an excretion half-life of approximately 10-12 hours in rats.[2]

Metabolic pathway of deltamethrin.

Toxicodynamics: Mechanism of Action

The primary mechanism of action of deltamethrin is its effect on voltage-gated sodium channels in nerve cell membranes.[2] As a Type II pyrethroid, it binds to the open state of the sodium channel, delaying its closure.[2] This leads to a prolonged influx of sodium ions, resulting in repetitive nerve firing and ultimately causing paralysis in insects.[2] While this is the primary mode of action, deltamethrin has also been shown to affect other targets, including voltage-gated calcium and chloride channels, as well as GABA-gated chloride channels, although at higher concentrations.[1]

Recent studies have also implicated other signaling pathways in deltamethrin-induced toxicity, particularly in non-target organisms. For instance, deltamethrin has been shown to induce oxidative stress and activate the JAK2/STAT3 signaling pathway in the rat brain.[1] It has also been demonstrated to induce apoptosis through a caspase-dependent pathway in murine thymocytes.[9]

Mechanism of deltamethrin neurotoxicity.

Toxicological Profile of Deltamethrin

Acute Toxicity

Deltamethrin exhibits high acute toxicity to insects but is significantly less toxic to mammals.[1] The acute oral LD50 in rats varies depending on the vehicle used, ranging from approximately 30-135 mg/kg.[3][5] Signs of acute toxicity in mammals are consistent with its neurotoxic mechanism of action and include salivation, pawing, choreoathetosis (writhing movements), and tremors.[5] Dermal toxicity is low, with an LD50 in rabbits greater than 2000 mg/kg.[5] Inhalation toxicity is also considered low.[10] A summary of acute toxicity data is presented in Table 2.

Table 2: Acute Toxicity of Deltamethrin

| Species | Route | Vehicle | LD50 | Reference(s) |

| Rat (male) | Oral | Oil | ~135 mg/kg | [3] |

| Rat (female) | Oral | Oil | ~31 mg/kg | [3] |

| Rabbit | Dermal | - | >2000 mg/kg | [5] |

| Rat | Inhalation (4h) | - | LC50: 2.2 mg/L | [10] |

Sub-chronic and Chronic Toxicity

Repeated exposure to deltamethrin in sub-chronic and chronic studies has not shown evidence of cumulative toxicity.[11] The primary effects observed at higher doses are consistent with the acute neurotoxic effects. In a 90-day study in rats, the No-Observed-Adverse-Effect Level (NOAEL) was 1 mg/kg/day, based on clinical signs of neurotoxicity at higher doses.[12] In a 2-year chronic study in rats, the NOAEL was also 1 mg/kg/day.[12]

Genotoxicity

The genotoxicity of deltamethrin has been evaluated in a number of in vitro and in vivo assays with mixed results. Some studies have reported positive findings for clastogenic effects (chromosome aberrations and micronuclei formation) in vivo, particularly at high doses.[4] However, deltamethrin has generally tested negative in bacterial mutation assays and in vitro mammalian cell gene mutation assays.[13] The U.S. EPA has concluded that deltamethrin is not likely to be genotoxic under normal exposure conditions.

Carcinogenicity

Long-term carcinogenicity studies in rats and mice have not shown any evidence of a carcinogenic potential for deltamethrin.[14] Based on these studies, the International Agency for Research on Cancer (IARC) has classified deltamethrin in Group 3, "not classifiable as to its carcinogenicity to humans". The U.S. EPA has classified deltamethrin as "not likely to be carcinogenic to humans".[2]

Reproductive and Developmental Toxicity

Deltamethrin has been shown to have effects on the male reproductive system in animal studies at high doses, including decreased sperm count and motility, and testicular damage.[10][11] However, in a multi-generation reproductive toxicity study in rats, no adverse effects on reproduction were observed at doses that did not cause parental toxicity.

Developmental toxicity studies in rats and rabbits have not shown any teratogenic effects.[2] Developmental neurotoxicity has been observed in some studies, with effects on motor activity and brain development in offspring of dams exposed to high doses during gestation and lactation.[5]

Toxicological Profile of Deltamethrinic Acid (Br2CA)

There is a significant lack of publicly available toxicological data for deltamethrinic acid. Most of the available literature focuses on its role as a metabolite of deltamethrin and its use as a biomarker of exposure.

One study investigating the immunotoxicity of pyrethroid metabolites in vitro found that acid derivatives, as a class, were more cytotoxic to monocytic cells than the parent compounds and could induce the secretion of pro-inflammatory cytokines.[11] This suggests that deltamethrinic acid could potentially have immunomodulatory effects. However, no specific data for deltamethrinic acid was presented.

Another study on the endocrine-disrupting potential of pyrethroid metabolites found that the cyclopropane (B1198618) acid derivative of permethrin (B1679614) exhibited antiestrogenic activity.[6] While structurally related, it is not possible to directly extrapolate this finding to deltamethrinic acid without specific testing.

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the general methodologies for the key toxicity studies are summarized below.

Acute Oral Toxicity (LD50) Study

-

Test System: Typically, Sprague-Dawley or Wistar rats are used.

-

Methodology: A single dose of the test substance is administered by oral gavage. The substance is usually dissolved or suspended in a suitable vehicle (e.g., corn oil). Several dose groups with a control group receiving the vehicle alone are used. Animals are observed for clinical signs of toxicity and mortality for a period of 14 days. The LD50 value is then calculated using appropriate statistical methods.

References

- 1. Page loading... [wap.guidechem.com]

- 2. wolf.sk [wolf.sk]

- 3. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | C8H10Br2O2 | CID 12525241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Deltamethrin Technical Fact Sheet [npic.orst.edu]

- 6. Deltamethrin (Ref: OMS 1998) [sitem.herts.ac.uk]

- 7. iosrjournals.org [iosrjournals.org]

- 8. DELTAMETHRIN [inchem.org]

- 9. extranet.who.int [extranet.who.int]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. Immunotoxicity of pyrethroid metabolites in an in vitro model | Scilit [scilit.com]

- 13. In Vitro and In Silico Study to Assess Toxic Mechanisms of Hybrid Molecules of Quinone-Benzocaine as Plastoquinone Analogues in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

Environmental fate and degradation of deltamethrinic acid

An In-depth Technical Guide to the Environmental Fate and Degradation of Deltamethrinic Acid

Introduction

Deltamethrinic acid, chemically known as cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (Br₂CA or DMPA), is a primary metabolite of the synthetic pyrethroid insecticide deltamethrin (B41696).[1][2] Deltamethrin is widely used in agriculture and public health to control a broad spectrum of insect pests.[3] Understanding the environmental fate and degradation of deltamethrinic acid is critical for a comprehensive ecological risk assessment, as the behavior of metabolites can differ significantly from that of the parent compound. This guide provides a technical overview of the formation, persistence, mobility, and degradation pathways of deltamethrinic acid in the environment, intended for researchers, scientists, and environmental professionals.

Formation of Deltamethrinic Acid

Deltamethrinic acid is not applied directly to the environment but is formed from the degradation of its parent compound, deltamethrin. The primary mechanism for its formation is the cleavage of the ester linkage in the deltamethrin molecule.[1][4] This process is driven by three main types of degradation in soil and water:

-

Hydrolysis: Chemical hydrolysis of the ester bond is a key pathway, particularly in alkaline conditions. Deltamethrin is stable at pH 5 and 7 but hydrolyzes with an average half-life of 2.5 days in a pH 9 solution.[1]

-

Photolysis: While deltamethrin was found to be stable to direct aqueous photolysis in one 30-day study, UV irradiation can cause ester cleavage, leading to the formation of deltamethrinic acid.[1][4]

-

Microbial Degradation: This is a major pathway for deltamethrin degradation in soil.[3][5] Soil microorganisms utilize the ester linkage as a site for enzymatic attack (esterase activity), releasing deltamethrinic acid and 3-phenoxybenzoic acid (PBA).[6]

Environmental Fate and Mobility

The environmental behavior of deltamethrinic acid is distinct from deltamethrin. While deltamethrin is characterized by its strong adsorption to soil and low mobility, its degradation products are generally more mobile.[1]

Persistence

Quantitative data on the specific half-life (DT₅₀) of deltamethrinic acid in environmental compartments are not widely available in the reviewed literature. However, studies on the parent compound provide context for its formation and subsequent dissipation. The degradation of deltamethrin itself, which leads to the transient presence of deltamethrinic acid, varies significantly with environmental conditions.

Table 1: Environmental Half-life (DT₅₀) of Parent Deltamethrin

| Environmental Compartment | Condition | Half-life (DT₅₀) | References |

|---|---|---|---|

| Soil | Aerobic, Laboratory (sandy/silt loam) | 11 - 72 days | [1][5][7] |

| Soil | Anaerobic, Laboratory | 31 - 36 days | [1][5][7] |

| Soil | Field Dissipation Studies | 5.7 - 209 days | [1][5] |

| Soil | Indoor, Laboratory | 33.6 days (4.8 weeks) | [1] |

| Water | Aquatic System (pH dependent) | 8 - 48 hours | [1] |

| Water | Alkaline Solution (pH 9) | 2.5 days |[1][7] |

Note: The half-life of deltamethrinic acid itself is expected to differ from the parent compound, but specific values are not well-documented in publicly available literature. One study noted that Br₂CA accumulated to a maximum of 5.7% of the initial applied radiolabel before its concentration declined, indicating it is non-persistent.[8]

Mobility and Sorption

Deltamethrinic acid is considered more mobile in soil than deltamethrin.[1] The strong binding of deltamethrin is attributed to its high organic carbon-water (B12546825) partition coefficient (Koc). In contrast, the carboxylic acid functional group of deltamethrinic acid increases its water solubility and reduces its potential for sorption, making it more prone to leaching.

Table 2: Soil Sorption Coefficients of Parent Deltamethrin

| Parameter | Value | Soil Type | Classification | References |

|---|---|---|---|---|

| Koc | 7.05 x 10⁵ - 3.14 x 10⁶ L/kg | Not specified | Immobile | [1] |

| Koc | 539 L/kg | Peat | Low to Medium Mobility | [9] |

| Koc | 4061 L/kg | Silt Clay | Slightly Mobile to Immobile | [9] |

| Kd | 13 - 98 L/kg | Various | Strong Retention |[10] |

Note: Specific Koc or Kd values for deltamethrinic acid are not available in the cited literature. The increased polarity of deltamethrinic acid compared to deltamethrin suggests its Koc value would be significantly lower, leading to higher mobility.

Degradation and Biotransformation

Deltamethrinic acid, once formed, undergoes further degradation. The primary route for this is microbial biotransformation, where microorganisms utilize the compound as a carbon source.

Abiotic Degradation

While hydrolysis is key to forming deltamethrinic acid from its parent ester, the stability of the cyclopropane (B1198618) carboxylic acid structure itself to further abiotic degradation (hydrolysis, photolysis) is not well-documented.

Microbial Degradation

Microbial action is the principal pathway for the complete mineralization of deltamethrinic acid.[3] Various soil bacteria and fungi can metabolize pyrethroid degradation products. For instance, the degradation of the other primary metabolite of deltamethrin, 3-phenoxybenzoic acid, has been shown to proceed to 4-hydroxy-3-phenoxybenzoic acid by microbial action. While the specific metabolic pathway for deltamethrinic acid is not fully elucidated in the search results, it is expected to be mineralized by soil microbes into simpler molecules like carbon dioxide and water.[11] One study identified degradation products of deltamethrin as benzene (B151609) dicarboxylic acid, benzene, and propane, indicating the breakdown of the entire molecular structure.[3]

Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathway of deltamethrin leading to the formation and subsequent breakdown of deltamethrinic acid.

Caption: Degradation pathway of deltamethrin to its primary metabolites and mineralization.

Experimental Protocols

Standardized guidelines are used to assess the environmental fate of pesticides and their metabolites. Key studies include soil metabolism, adsorption/desorption, hydrolysis, and photolysis experiments.

Aerobic Soil Metabolism Study (Based on OECD 307)

This type of study is designed to determine the rate and pathway of degradation of a substance in soil under controlled aerobic conditions.

Methodology:

-

Soil Selection: At least three different soil types are chosen, representing a range of organic carbon content, pH, and texture relevant to the areas of use.[12]

-

Test Substance Preparation: A stock solution of radiolabeled (e.g., ¹⁴C) deltamethrinic acid is prepared in a suitable solvent.

-

Soil Treatment: The soil is passed through a 2 mm sieve, and its moisture is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity). A known amount of the test substance is applied to the soil samples to achieve the desired concentration.

-

Incubation: The treated soil samples are placed in incubation vessels (biometers) that allow for the trapping of volatile organic compounds and ¹⁴CO₂.[13] The samples are incubated in the dark at a constant temperature (e.g., 20-25°C) for a period of up to 120 days.[12]

-

Sampling: Duplicate samples are removed at predefined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction and Analysis:

-

Soil samples are extracted with a sequence of organic solvents (e.g., acetonitrile, methanol).

-

The extracts are analyzed to quantify the remaining deltamethrinic acid and identify major degradation products.

-

Analytical techniques typically include High-Performance Liquid Chromatography (HPLC) with a radioactivity detector, followed by Liquid Chromatography-Mass Spectrometry (LC-MS) for identification.

-

Non-extractable (bound) residues are quantified by combustion analysis of the extracted soil.

-

-

Data Analysis: The disappearance time (DT₅₀ and DT₉₀) of deltamethrinic acid is calculated using appropriate kinetic models (e.g., first-order kinetics). A degradation pathway is proposed based on the identified metabolites.

Analytical Method for Deltamethrinic Acid in Soil

The following describes a typical analytical procedure for quantifying deltamethrinic acid (referred to as decamethrinic acid) in soil samples.[14]

Methodology:

-

Extraction: A soil sample (e.g., 50 g) is extracted with a mixture of methanol (B129727) and water.

-

Partitioning: The extract is partitioned with a non-polar solvent like hexane (B92381) to remove interfering substances. The aqueous layer containing deltamethrinic acid is retained.

-

Acidification & Re-extraction: The aqueous phase is acidified (e.g., with HCl) and re-extracted with a solvent such as dichloromethane (B109758) to isolate the protonated deltamethrinic acid.

-

Derivatization: Because carboxylic acids have poor chromatographic properties, a derivatization step is necessary. The dried extract is reacted with a derivatizing agent, such as pentafluorobenzyl bromide (PFB-Br), to convert the carboxylic acid into its PFB ester. This enhances volatility and sensitivity for Gas Chromatography (GC) analysis.[14]

-

Cleanup: The derivatized extract is cleaned up using solid-phase extraction (SPE) or a silica (B1680970) gel column to remove remaining matrix components.

-

Analysis: The final extract is analyzed by Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS) for sensitive and selective quantification.[14]

Experimental Workflow Visualization

The diagram below outlines the workflow for a typical soil metabolism and analysis study for deltamethrinic acid.

Caption: Workflow for a soil metabolism study of deltamethrinic acid.

Conclusion

Deltamethrinic acid is a key, mobile metabolite formed from the degradation of the insecticide deltamethrin in soil and water. Its formation occurs through hydrolysis, photolysis, and microbial action. While it is more mobile than its parent compound, evidence suggests it is non-persistent and undergoes further microbial degradation, likely leading to complete mineralization. A significant data gap exists regarding its specific soil sorption coefficient (Koc) and environmental half-life (DT₅₀). Standardized experimental protocols, such as OECD guideline 307 for soil metabolism coupled with sensitive analytical methods like GC-MS, are essential for generating precise data to refine the environmental risk assessment of deltamethrin and its degradates.

References

- 1. Deltamethrin Technical Fact Sheet [npic.orst.edu]

- 2. Environmental Health Assessment of Deltamethrin in a Malarious Area of Mexico: Environmental Persistence, Toxicokinetics, and Genotoxicity in Exposed Children - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcmas.com [ijcmas.com]

- 4. New Insights into the Degradation Path of Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides [frontiersin.org]

- 7. npic.orst.edu [npic.orst.edu]

- 8. Deltamethrin (EHC 97, 1990) [inchem.org]

- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of deltamethrin degradation and metabolic pathway by co-culture of Acinetobacter junii LH-1-1 and Klebsiella pneumoniae BPBA052 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 13. Changed degradation behavior of pesticides when present in mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Deltamethrinic Acid: A Core Metabolite in Deltamethrin's Biological Journey

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamethrin (B41696), a potent synthetic pyrethroid insecticide, is widely utilized in agriculture and public health to control a broad spectrum of insect pests. Its efficacy is intrinsically linked to its metabolic fate within biological systems. A pivotal step in the detoxification of deltamethrin is its hydrolysis to form deltamethrinic acid (DBCA), a metabolite of significant toxicological interest. This technical guide provides a comprehensive overview of deltamethrinic acid, focusing on its formation, toxicokinetics, and the cellular signaling pathways it may influence. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of pesticide metabolism and toxicology.

Metabolism of Deltamethrin to Deltamethrinic Acid

The biotransformation of deltamethrin to deltamethrinic acid is a critical detoxification step, primarily occurring in the liver and plasma. This process is catalyzed by two major enzyme superfamilies: carboxylesterases and cytochrome P450 (CYP) enzymes.

Enzymatic Hydrolysis

The primary pathway for the formation of deltamethrinic acid is the hydrolytic cleavage of the ester bond in the parent deltamethrin molecule. This reaction is predominantly mediated by carboxylesterases (CEs). In rats, both plasma and liver carboxylesterases play a significant role in this process.[1][2] Human carboxylesterase 1 (hCE-1) has been shown to be markedly active in metabolizing deltamethrin.

Oxidative Metabolism

In addition to hydrolysis, oxidative metabolism by cytochrome P450 enzymes contributes to the biotransformation of deltamethrin. While the primary oxidative metabolites are hydroxylated forms of deltamethrin, subsequent hydrolysis of these intermediates can also yield deltamethrinic acid. In rats, CYP1A1, CYP1A2, and CYP2C11 have been identified as key isoforms involved in deltamethrin metabolism.[2][3] In humans, CYP2C8, CYP2C19, and CYP3A5 are capable of metabolizing deltamethrin.[3]

Quantitative Metabolic Parameters

The efficiency of deltamethrin metabolism to deltamethrinic acid can be quantified by Michaelis-Menten kinetics. The following table summarizes the kinetic parameters for the key enzymes involved in this biotransformation in rats.

| Enzyme System | Tissue/Fraction | Km (µM) | Vmax (nmol/h/g liver or nmol/h/mL plasma) | Reference |

| Carboxylesterase | Plasma | 165.4 ± 41.9 | 325.3 ± 53.4 | [2][3] |

| Carboxylesterase | Liver Microsomes | 172.5 ± 22.5 | 1981.8 ± 132.3 | [2][3] |

| Cytochrome P450 | Liver Microsomes | 74.9 ± 5.9 | 2611.3 ± 134.1 | [2][3] |

Toxicokinetics of Deltamethrin and its Metabolites

The absorption, distribution, metabolism, and excretion (ADME) of deltamethrin and its metabolites, including deltamethrinic acid, determine their systemic exposure and potential for toxicity.

Absorption and Distribution

Following oral administration in rats, deltamethrin is rapidly but incompletely absorbed, with a reported bioavailability of approximately 14.43% to 18%.[1][4] Due to its lipophilic nature, deltamethrin distributes to various tissues, with notable accumulation in fat.[1]

Plasma Concentrations and Elimination

After oral administration of deltamethrin to rats, both the parent compound and its metabolites, such as 4'-HO-deltamethrin, can be detected in plasma. The table below presents key toxicokinetic parameters for deltamethrin and 4'-HO-deltamethrin in rats following a single oral dose.

| Compound | Tmax (hr) | Cmax (µg/mL) | t1/2 elimination (hr) | Reference |

| Deltamethrin | 1.83 | 0.46 | 38.50 | [4] |

| 4'-HO-deltamethrin | 3.29 | 0.26 | 30.13 | [4] |

Excretion

The primary route of elimination for deltamethrin and its metabolites is through both urine and feces. In lactating dairy cows, approximately 95% of the total eliminated deltamethrin was found in the feces, with only 0.3-0.6% in the urine.[5] In rats, after 72 hours, urinary excretion accounted for about 55% of the administered dose, while fecal excretion accounted for 27% after 120 hours.[6] The presence of deltamethrinic acid has been confirmed in the urine of individuals with acute deltamethrin intoxication.[7]

Signaling Pathways Potentially Affected by Deltamethrin and its Metabolites

Deltamethrin is a known neurotoxicant, and its effects are mediated through the modulation of various cellular signaling pathways. While much of the research has focused on the parent compound, it is plausible that its metabolites, including deltamethrinic acid, may also exert biological activity.

JAK2/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and cellular responses. Studies have shown that deltamethrin exposure in rats can lead to the upregulation of JAK2 and STAT3 protein expression in the brain, suggesting an inflammatory response.[8]

Caption: Deltamethrin-induced activation of the JAK2/STAT3 signaling pathway.

NFAT Signaling Pathway

The Nuclear Factor of Activated T-cells (NFAT) signaling pathway plays a vital role in the immune response and neuronal development. In vivo studies in mice have demonstrated that deltamethrin exposure can dysregulate the NFAT signaling pathway in the lungs, leading to immune dysregulation and lung damage.[9][10][11]

Caption: Modulation of the NFAT signaling pathway by deltamethrin.

Endoplasmic Reticulum (ER) Stress Pathway

The endoplasmic reticulum is a critical organelle for protein folding and cellular homeostasis. Exposure to deltamethrin has been shown to induce ER stress in various cell types and in vivo models. This is characterized by the upregulation of ER stress markers such as GRP-78 and CHOP, which can ultimately lead to apoptosis.[1][6][12]

Caption: Induction of the Endoplasmic Reticulum (ER) Stress pathway by deltamethrin.

Experimental Protocols

In Vitro Deltamethrin Metabolism Assay Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of deltamethrin to deltamethrinic acid using liver microsomes.

Materials:

-

Rat or human liver microsomes

-

Deltamethrin stock solution (in a suitable solvent like acetonitrile (B52724) or DMSO)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Incubator or water bath at 37°C

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and liver microsomes (e.g., 0.5 mg/mL final concentration).

-

Pre-incubate the reaction mixture at 37°C for a few minutes to equilibrate the temperature.

-

Initiate the reaction by adding the deltamethrin stock solution to achieve the desired final concentration.

-

For CYP450-mediated metabolism, add the NADPH regenerating system or NADPH.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold quenching solution.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the presence of deltamethrin and deltamethrinic acid using a validated analytical method.

Caption: Workflow for in vitro deltamethrin metabolism assay.

In Vivo Toxicokinetic Study in Rodents

This protocol provides a general framework for conducting an in vivo toxicokinetic study of deltamethrin and its metabolites in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Deltamethrin formulation for oral or intravenous administration

-

Blood collection supplies (e.g., syringes, capillary tubes, anticoagulant-coated tubes)

-

Tissue collection tools

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

Procedure:

-

Acclimate the animals to the housing conditions.

-

Administer a single dose of deltamethrin to the rats via the desired route (e.g., oral gavage or intravenous injection).

-

Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) via a suitable method (e.g., tail vein, retro-orbital sinus, or cardiac puncture at termination).

-

Process the blood samples to obtain plasma or serum.

-

At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, brain, fat).

-

Homogenize the tissue samples.

-

Extract deltamethrin and its metabolites from the plasma/serum and tissue homogenates.

-

Analyze the extracts using a validated analytical method to determine the concentrations of the parent compound and its metabolites.

-

Calculate toxicokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) from the concentration-time data.

Caption: Workflow for in vivo toxicokinetic study of deltamethrin.

Downstream Metabolism of Deltamethrinic Acid

Once formed, deltamethrinic acid can undergo further Phase II metabolism, primarily through conjugation reactions, to facilitate its excretion from the body. These reactions increase the water solubility of the metabolite.

Glucuronidation

Deltamethrinic acid can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the transfer of a glucuronyl group from UDP-glucuronic acid (UDPGA) to the carboxylic acid moiety of deltamethrinic acid, forming a glucuronide conjugate.[9][13]

Sulfation

Another potential conjugation pathway for deltamethrinic acid is sulfation, catalyzed by sulfotransferases (SULTs). This involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the metabolite.

Caption: Metabolic fate of deltamethrinic acid.

Conclusion

Deltamethrinic acid is a central metabolite in the biotransformation of deltamethrin. Its formation, primarily through carboxylesterase-mediated hydrolysis, represents a key detoxification step. Understanding the toxicokinetics of deltamethrin and its metabolites is crucial for assessing exposure and potential risks. Furthermore, the elucidation of the signaling pathways affected by deltamethrin provides insights into its mechanisms of toxicity. This technical guide consolidates current knowledge on deltamethrinic acid, offering a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development. Further investigation into the direct biological activities of deltamethrinic acid and other metabolites is warranted to fully comprehend the toxicological profile of deltamethrin.

References

- 1. Toxicokinetics and tissue distribution of deltamethrin in adult Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of deltamethrin metabolism by rat plasma and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicokinetics of deltamethrin and its 4'-HO-metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Excretion of deltamethrin in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DELTAMETHRIN [inchem.org]

- 7. The metabolism of cypermethrin in man: differences in urinary metabolite profiles following oral and dermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. Page loading... [guidechem.com]

- 11. Glucuronide and sulfate conjugation in the fungal metabolism of aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of the pesticide, deltamethrin, on Ca2+ signaling and apoptosis in OC2 human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glucuronidation - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of Deltamethrinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamethrinic acid, systematically known as (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid, is a key chiral intermediate in the synthesis of the potent pyrethroid insecticide, deltamethrin (B41696). As a primary metabolite of deltamethrin, its detection and characterization are crucial for environmental monitoring, toxicological studies, and understanding the metabolic fate of pyrethroid-based products. This technical guide provides a comprehensive overview of the available spectroscopic data for deltamethrinic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with relevant experimental protocols.

Chemical Structure and Properties

-

Chemical Name: (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid

-

CAS Number: 53179-78-5

-

Molecular Formula: C₈H₁₀Br₂O₂

-

Molecular Weight: 297.97 g/mol

Spectroscopic Data

While comprehensive, publicly accessible datasets for deltamethrinic acid are limited, existing literature and databases indicate the availability of key spectroscopic information. This section summarizes the expected and reported spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of deltamethrinic acid.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.

Table 1: Summary of NMR Data for Deltamethrinic Acid (Expected Chemical Shifts)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 170.0 - 185.0 |

| Vinylic Proton (=CH-) | 6.0 - 7.0 (d) | 120.0 - 140.0 |

| Cyclopropane (B1198618) Protons (-CH-) | 1.5 - 2.5 (m) | 25.0 - 40.0 |

| Methyl Protons (-CH₃) | 1.0 - 1.5 (s) | 15.0 - 30.0 |

| Dibromovinyl Carbon (=CBr₂) | - | 80.0 - 100.0 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The data presented is based on typical ranges for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Summary of IR Absorption Data for Deltamethrinic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |

| C-H (alkane) | Stretching | 3000 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=C (alkene) | Stretching | 1650 - 1600 |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |

| C-Br | Stretching | 680 - 515 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The PubChem database indicates the availability of GC-MS data for the cis-isomer of deltamethrinic acid.

Table 3: Summary of Mass Spectrometry Data for Deltamethrinic Acid

| Parameter | Value |

| Molecular Ion [M]⁺ | Expected at m/z 298 (with characteristic isotopic pattern for two bromine atoms) |

| Key Fragmentation Ions | Fragments corresponding to the loss of H₂O, COOH, Br, and cleavage of the cyclopropane ring are anticipated. |

Experimental Protocols

Synthesis of Deltamethrinic Acid via Hydrolysis of Deltamethrin

A common method for obtaining deltamethrinic acid is through the alkaline hydrolysis of deltamethrin.

Protocol:

-

Dissolution: Dissolve deltamethrin in a suitable solvent such as ethanol.

-

Hydrolysis: Add an aqueous solution of a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to the deltamethrin solution.

-

Reflux: Heat the mixture under reflux for a specified period to ensure complete hydrolysis of the ester bond.

-

Cooling and Acidification: Cool the reaction mixture to room temperature and then acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the deltamethrinic acid.

-

Isolation: Isolate the precipitated deltamethrinic acid by filtration.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system.

Spectroscopic Analysis

NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of purified deltamethrinic acid in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or by direct infusion.

-

Ionization: Ionize the sample using a suitable technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a summary of the available spectroscopic data and general experimental protocols for deltamethrinic acid. While detailed, publicly available spectra are scarce, the information presented here, based on known chemical principles and data for related compounds, serves as a valuable resource for researchers in the fields of analytical chemistry, environmental science, and drug development. Further research to publish a complete and verified set of spectroscopic data for deltamethrinic acid would be highly beneficial to the scientific community.

An In-depth Technical Guide to the Solubility of Deltamethrinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltamethrinic acid, chemically known as 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, is the carboxylic acid moiety of the synthetic pyrethroid insecticide deltamethrin (B41696).[1] As a primary metabolite, understanding its physicochemical properties, particularly its solubility in organic solvents, is crucial for a variety of applications, including analytical method development, toxicology studies, and formulation science. The solubility of a compound dictates its behavior in different matrices, affecting its extraction, purification, and bioavailability.

This guide addresses the current gap in publicly available quantitative data on the solubility of deltamethrinic acid in common organic solvents. It provides a theoretical framework for predicting solubility, a detailed experimental workflow for its determination, and for comparative purposes, the known solubility of deltamethrin.

Predicted Solubility of Deltamethrinic Acid

Based on the principles of "like dissolves like," the solubility of deltamethrinic acid in various organic solvents can be predicted. Deltamethrinic acid is a polar molecule due to the presence of the carboxylic acid functional group, which can engage in hydrogen bonding. However, it also possesses nonpolar characteristics due to the hydrocarbon backbone and the bromine atoms. Therefore, it is expected to be more soluble in polar organic solvents and less soluble in nonpolar solvents.